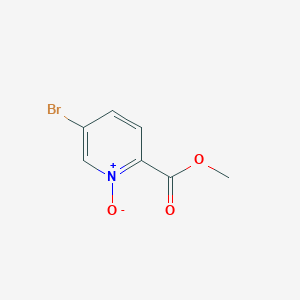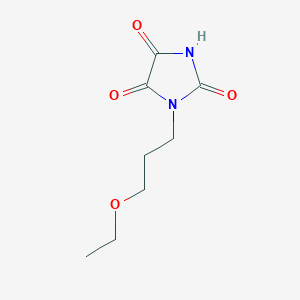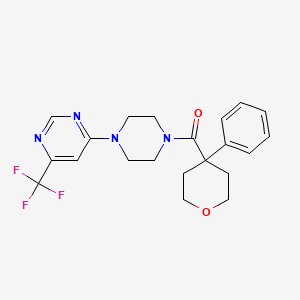![molecular formula C19H19ClN2OS B2670658 2-(4-Chlorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851803-68-4](/img/structure/B2670658.png)
2-(4-Chlorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Chlorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The presence of sulfur indicates a sulfanyl group attached to a methylphenyl group. The compound also contains a ketone functional group, which is a carbonyl group (C=O) bonded to two other carbon atoms .
Synthesis Analysis
Without specific literature or patents on the synthesis of this compound, it’s challenging to provide a detailed synthesis analysis. Generally, the synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the phenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the sulfanyl group, and the ketone group would all contribute to the overall structure. The electron-withdrawing nature of the ketone could potentially influence the reactivity of the compound .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to predict its reactivity or the types of chemical reactions it might undergo. The presence of the imidazole ring and the ketone group suggest that it could participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Biotransformation for Chiral Synthesis
A study by (Miao et al., 2019) discusses the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone into a chiral intermediate for the antifungal agent Miconazole. This demonstrates the application of microbial biocatalysis in producing chiral intermediates for pharmaceutical synthesis.
Antibacterial and Antifungal Agents
(Sawant, Patil, & Baravkar, 2011) synthesized 2,4,5-trisubstituted-1H-imidazoles showing potential as antibacterial and antifungal agents. This research indicates the relevance of structurally similar compounds in developing new antimicrobial medications.
Antituberculosis and Cytotoxicity Studies
Research by (Chitra et al., 2011) on 3-heteroarylthioquinoline derivatives demonstrated activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment.
Anti-Inflammatory Activity
(Karande & Rathi, 2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and evaluated them for anti-inflammatory activity, suggesting potential uses in developing anti-inflammatory drugs.
Synthesis of Heterocycles
(Moskvina, Shilin, & Khilya, 2015) explored the condensation reactions of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one to produce heterocycles, demonstrating the compound's utility in heterocyclic chemistry.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-14-3-2-4-16(11-14)13-24-19-21-9-10-22(19)18(23)12-15-5-7-17(20)8-6-15/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMXXGITMVJSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)
![2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670577.png)
![1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2670580.png)




![[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2670590.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)
![2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2670592.png)
![(Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670593.png)

![Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)
![N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide](/img/structure/B2670598.png)